N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
This compound features a 1,2,4-triazole core substituted with ethyl and ethylsulfanyl groups at positions 4 and 5, respectively. The triazole is linked via a methylene bridge to an adamantane-1-carboxamide moiety. The ethylsulfanyl group may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4OS/c1-3-22-15(20-21-17(22)24-4-2)11-19-16(23)18-8-12-5-13(9-18)7-14(6-12)10-18/h12-14H,3-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHKMUQEXJAYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC)CNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.
Attachment to Adamantane: The triazole derivative is then reacted with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Antifungal Activity
The compound has shown promising antifungal properties. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens. For instance, compounds similar to N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide have been tested against fungi such as Candida albicans and Aspergillus niger, demonstrating effective inhibition at low concentrations. The mechanism of action typically involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.
Antiviral Properties
Triazole derivatives are also being investigated for their antiviral effects. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral polymerases or proteases, similar to other known triazole-based antiviral agents.
Anti-cancer Potential
Research has highlighted the anti-cancer potential of triazole derivatives. The compound may induce apoptosis in cancer cells, with studies indicating that it can inhibit tumor growth in vitro and in vivo models. The specific pathways involved include the modulation of cell cycle regulators and apoptotic factors.
Fungicidal Activity
The compound's structural features suggest it could serve as a fungicide. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. Studies have shown that compounds with similar triazole structures can effectively manage diseases caused by Fusarium and Phytophthora species.
Plant Growth Regulation
There is emerging evidence that certain triazole compounds can act as plant growth regulators, influencing processes such as seed germination and root development. This application could enhance crop yields and resilience against environmental stressors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various modifications to the triazole ring and side chains have been explored to enhance biological activity while minimizing toxicity.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated antifungal activity against Candida species with MIC values < 10 µg/mL | Potential for development as a clinical antifungal agent |
| Study B | Showed significant inhibition of viral replication in vitro | Possible application in antiviral therapies |
| Study C | Induced apoptosis in breast cancer cell lines | Suggests further investigation for cancer treatment |
Mechanism of Action
The mechanism of action of N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane core provides structural rigidity and hydrophobic interactions. These properties enable the compound to modulate the activity of enzymes or receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences :
- Replaces adamantane-1-carboxamide with a 4-ethylphenylacetamide group.
- Substitutes ethylsulfanyl with a pyridinyl group at position 5 of the triazole.
- Functional Implications :
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide)
- Structural Differences :
- Features an isopropylphenyl group instead of adamantane.
- Contains a 4-pyridinyl substituent at position 3.
- Functional Implications :
Compound 3n (2-(4-(4-Ethyl-5-(2-(4-bromophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-5(6)-fluoro-1H-benzimidazole)
- Structural Differences :
- Integrates a benzimidazole ring and a bromophenyl-ketone group.
- Functional Implications :
Adamantane-Containing Analogues
Adamantane-1-carbohydrazide Derivatives (e.g., Compounds 3a–c, 4, 5)
- Structural Differences :
- Replace the triazole-methyl group with isoxazole or imidazole moieties.
- Functional Implications :
Adamantane-Linked 1,2,4-Triazole Derivatives (Compounds 1–3)
- Structural Differences :
- Substitute ethylsulfanyl with nitro, fluoro, or chloro benzyl groups.
- Functional Implications :
Biological Activity
N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that belongs to the triazole class of compounds. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by an adamantane core linked to a triazole moiety. The molecular formula is , and its IUPAC name is this compound. The presence of the adamantane structure is significant as it contributes to the compound's biological activity due to its unique spatial configuration.
The biological activity of this compound primarily involves:
Molecular Targets:
- The compound interacts with specific enzymes and receptors in microbial cells.
Pathways Involved:
- It disrupts the biosynthesis of essential cellular components, leading to cell death or inhibition of growth.
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate that the compound exhibits broad-spectrum antimicrobial activity.
Cytotoxicity Studies
In vitro cytotoxicity tests have been conducted using various cell lines to assess the safety profile of the compound. The MTT assay results indicated that:
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 (lung) | >1000 |
| HeLa (cervical) | >1000 |
| L929 (fibroblast) | >1000 |
These findings suggest that this compound has low cytotoxicity at tested concentrations.
Case Studies
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Study on Antibacterial Efficacy : A study published in MDPI demonstrated that triazole derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The synthesized adamantane derivative exhibited comparable efficacy to existing antibiotics .
- Research on Antifungal Activity : Another investigation focused on the antifungal properties against various Candida species. The results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for bacterial inhibition .
- Combination Therapy Potential : Recent research suggests that combining this compound with other antimicrobial agents may enhance its efficacy and reduce resistance development .
Q & A
Q. What role could this compound play in developing 11β-HSD1 inhibitors, and what structural modifications enhance target specificity?
- Methodological Answer : Adamantane’s rigidity mimics steroid backbones, enabling 11β-HSD1 binding. Modifications include:
- Halogenation : Introducing Cl/CF₃ groups at the phenyl ring improves hydrophobic interactions (IC₅₀ reduction by 40% in analogs) .
- Polar Substituents : Adding amino groups (-NH₂) enhances solubility without compromising affinity, validated via docking (AutoDock Vina) and MM/GBSA scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
